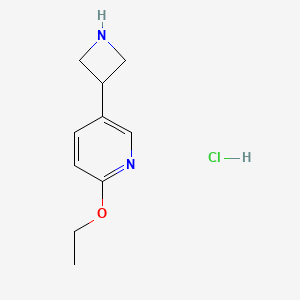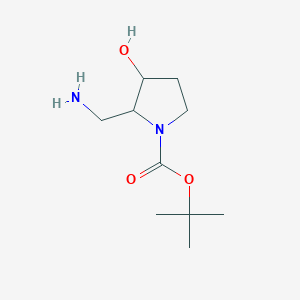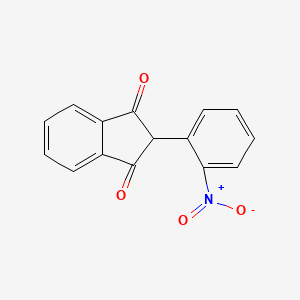
2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. It features a nitrophenyl group attached to the indene core, which imparts unique chemical properties. This compound is of significant interest in organic synthesis and pharmaceutical research due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the nitration of indene derivatives. One common method is the nitration of 2-phenylindene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to improve selectivity and reduce environmental impact.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines, which can further participate in various substitution reactions.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Amino derivatives: Formed through reduction of the nitro group.
Substituted indenes: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities.
Comparison with Similar Compounds
2-Nitrophenylacetic acid: Contains a nitrophenyl group and exhibits similar reactivity.
2-Nitrobenzaldehyde: Another nitroaromatic compound with comparable chemical properties.
2-Nitrophenyl isothiocyanate: Shares the nitrophenyl moiety and is used in similar applications.
Uniqueness: 2-(2-Nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H9NO4 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-(2-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-9-5-1-2-6-10(9)15(18)13(14)11-7-3-4-8-12(11)16(19)20/h1-8,13H |
InChI Key |
BOIMLYGQWHWRER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


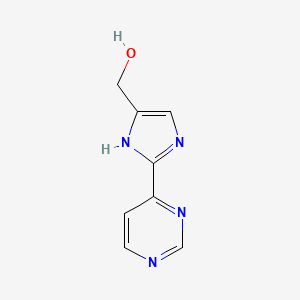
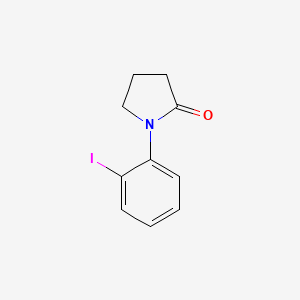
![6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13697078.png)
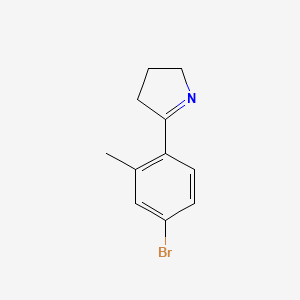
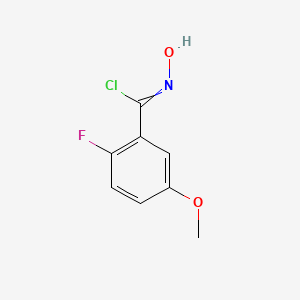
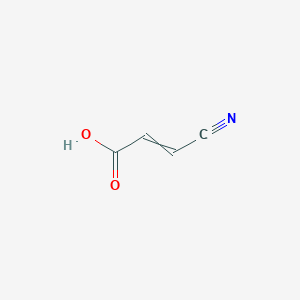
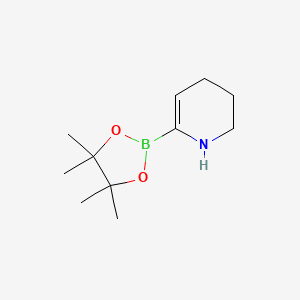

![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)
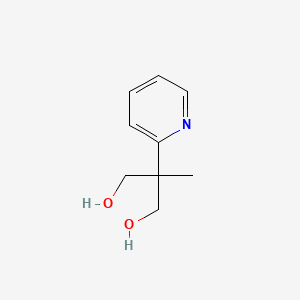
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)

